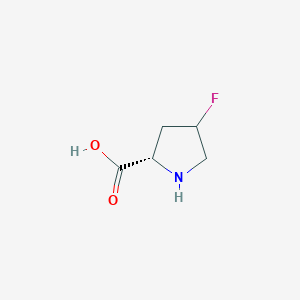
4-Fluoroproline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoroproline, also known as this compound, is a useful research compound. Its molecular formula is C5H8FNO2 and its molecular weight is 133.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Protein Engineering
Stabilization of Protein Structures
One of the primary applications of 4-fluoroproline is in the stabilization of protein structures. Research indicates that substituting proline residues in proteins with this compound can enhance thermal stability and folding kinetics. For instance, studies have shown that incorporating (2S,4R)-4-fluoroproline into ubiquitin results in a significant increase in stability (−4.71 kJ·mol−1) compared to wild-type ubiquitin, while maintaining full biological activity . The stabilizing effect is attributed to the favorable Cγ-exo conformation that this compound promotes, which helps maintain the integrity of the protein structure during folding.
Case Study: Enhanced Green Fluorescent Protein (EGFP)
In a notable application, researchers replaced ten proline residues in EGFP with (4S)-4-fluoroproline. This modification led to faster refolding rates compared to the wild-type protein, demonstrating the potential of fluorinated prolines to improve protein expression and stability . The conformational changes induced by the fluorine atom significantly influence the folding pathway and kinetics.
Collagen Studies
Role in Collagen Hydroxylation
this compound has been instrumental in studying collagen biosynthesis and hydroxylation mechanisms. Initial studies conducted as early as 1965 demonstrated that this compound could be successfully incorporated into collagen proteins, providing insights into the enzymatic processes involved in collagen formation . The presence of fluorine alters the stability of collagen triple helices, allowing researchers to investigate how different amino acid substitutions affect collagen's structural integrity.
Comparative Analysis with Hydroxyproline
Recent studies have highlighted the distinct effects of this compound compared to 4-hydroxyproline on collagen stability. While both compounds influence collagen structure, their effects vary based on the specific amino acid sequence present . This differentiation is crucial for understanding how modifications can be utilized to design more stable collagen-based materials for biomedical applications.
Biophysical Studies
Conformational Probes
this compound serves as an effective conformational probe in peptide and protein chemistry. Its incorporation into peptides allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy. The fluorine atom acts as an NMR reporter, providing valuable information about local conformational changes within proteins . This application is particularly useful for investigating dynamic processes such as protein folding and interactions.
Fluorinated Prolines in Biotechnology
The use of fluorinated prolines extends beyond basic research; they are increasingly being utilized in biotechnological applications. By enhancing protein expression yields and improving folding profiles, this compound derivatives are becoming essential tools in recombinant protein production . This capability is particularly important for producing therapeutic proteins and enzymes with enhanced stability and activity.
Summary Table: Key Applications of this compound
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Protein Engineering | Stabilizes protein structures; enhances folding kinetics | Increased stability in ubiquitin; faster refolding in EGFP |
| Collagen Studies | Investigates collagen biosynthesis and hydroxylation | Distinct effects on collagen stability compared to hydroxyproline |
| Biophysical Studies | Serves as a conformational probe; aids NMR studies | Provides insights into protein dynamics and interactions |
| Biotechnology | Improves recombinant protein production efficiency | Enhances yields and stability in therapeutic proteins |
Eigenschaften
CAS-Nummer |
60828-35-5 |
|---|---|
Molekularformel |
C5H8FNO2 |
Molekulargewicht |
133.12 g/mol |
IUPAC-Name |
(2S)-4-fluoropyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3?,4-/m0/s1 |
InChI-Schlüssel |
ZIWHMENIDGOELV-BKLSDQPFSA-N |
SMILES |
C1C(CNC1C(=O)O)F |
Isomerische SMILES |
C1[C@H](NCC1F)C(=O)O |
Kanonische SMILES |
C1C(CNC1C(=O)O)F |
Synonyme |
4-18F-fluoro-L-proline 4-fluoroproline cis-4-(18F)fluoro-L-proline cis-FPro fluoro-proline trans-4-(18F)fluoro-L-proline trans-FPro |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















